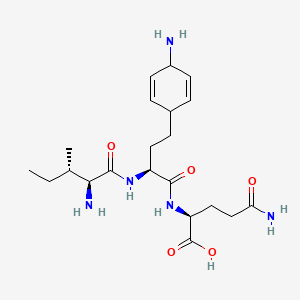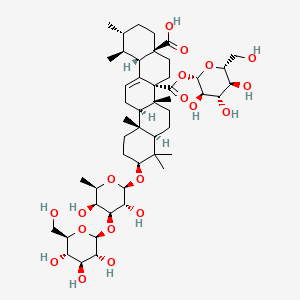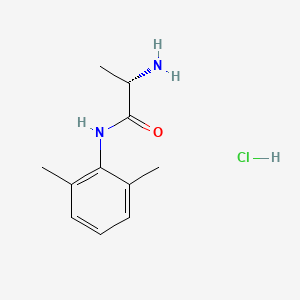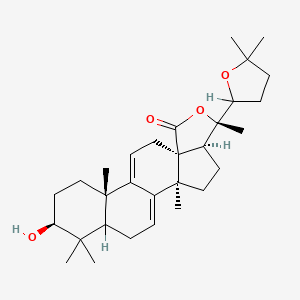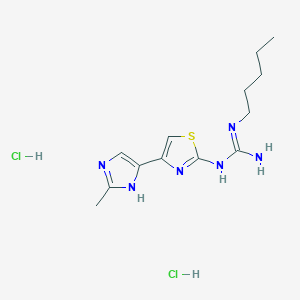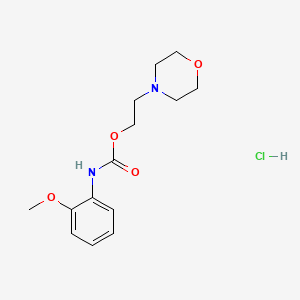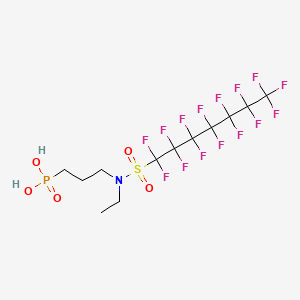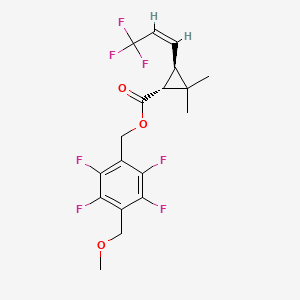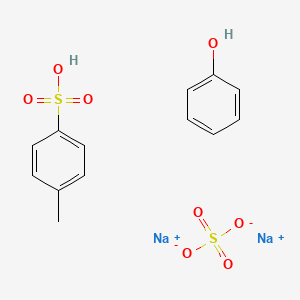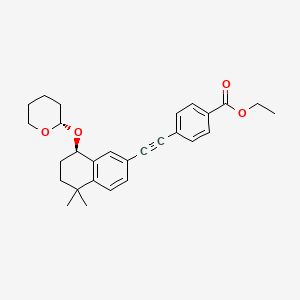
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-, ethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a tetrahydro-2H-pyran-2-yl group, and an ethyl ester functional group
Preparation Methods
The synthesis of Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-, ethyl ester involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can lead to the formation of benzoic acid derivatives, while reduction can yield alcohols .
Scientific Research Applications
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-, ethyl ester has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets and pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2S)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-, ethyl ester can be compared with other similar compounds, such as benzoic acid, 4-ethoxy-, ethyl ester and benzoic acid, 4-ethyl-, methyl ester. These compounds share a similar benzoic acid core but differ in their functional groups and overall structure.
Properties
CAS No. |
226250-08-4 |
|---|---|
Molecular Formula |
C28H32O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(8R)-5,5-dimethyl-8-[(2S)-oxan-2-yl]oxy-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoate |
InChI |
InChI=1S/C28H32O4/c1-4-30-27(29)22-13-10-20(11-14-22)8-9-21-12-15-24-23(19-21)25(16-17-28(24,2)3)32-26-7-5-6-18-31-26/h10-15,19,25-26H,4-7,16-18H2,1-3H3/t25-,26+/m1/s1 |
InChI Key |
HQIQQICSMVWQLW-FTJBHMTQSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC[C@H]3O[C@H]4CCCCO4)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CCC3OC4CCCCO4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


